

# discovery and history of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

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## Compound of Interest

Compound Name: (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No.: B591702

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An in-depth examination of "(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid" reveals its significance as a research chemical, particularly in the context of drug discovery as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While the initial discovery and complete historical timeline are not extensively documented in publicly accessible scientific literature, its synthesis and biological relevance can be inferred from patent filings and the broader understanding of boronic acids in medicinal chemistry.

## Physicochemical Properties

A summary of the key physicochemical properties of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid is provided in the table below.

Property	Value
CAS Number	874289-11-9
Molecular Formula	C <sub>13</sub> H <sub>17</sub> BFNO <sub>3</sub>
Molecular Weight	265.09 g/mol
IUPAC Name	(4-(cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

## Experimental Protocols

The synthesis of **(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid** can be achieved through a standard amidation reaction starting from a commercially available precursor, 4-carboxy-3-fluorophenylboronic acid. The following protocol outlines a representative synthetic procedure.

### Synthesis of **(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid**

Objective: To synthesize **(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid** via amide coupling of 4-carboxy-3-fluorophenylboronic acid and cyclohexylamine.

#### Materials:

- 4-carboxy-3-fluorophenylboronic acid
- Cyclohexylamine
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxy-3-fluorophenylboronic acid (1.0 eq) in anhydrous DMF.
- To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add cyclohexylamine (1.1 eq) to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid**.

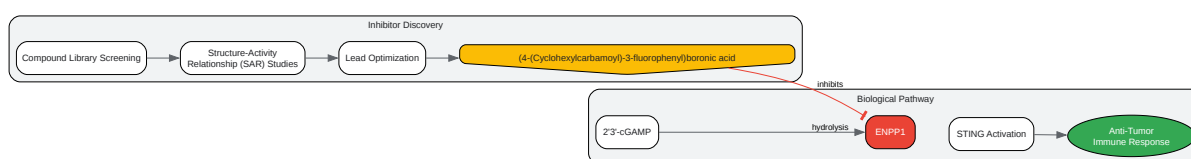
## Biological Activity and Mechanism of Action

**(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid** has been investigated as an inhibitor of ENPP1.[1][2][3] ENPP1 is a transmembrane enzyme that plays a crucial role in regulating extracellular nucleotide metabolism.[4] A key function of ENPP1 is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, often associated with viral infections or cellular damage in cancer, and triggers an immune response through the production of type I interferons.[5]

By inhibiting ENPP1, **(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid** prevents the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in surrounding immune cells,

such as dendritic cells.[1] This activation results in the production of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of T cells and a potent anti-tumor immune response.[4]

The following diagram illustrates the workflow for identifying ENPP1 inhibitors and their subsequent effect on the cGAS-STING signaling pathway.



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Caption: Workflow for the discovery and mechanism of ENPP1 inhibitors.

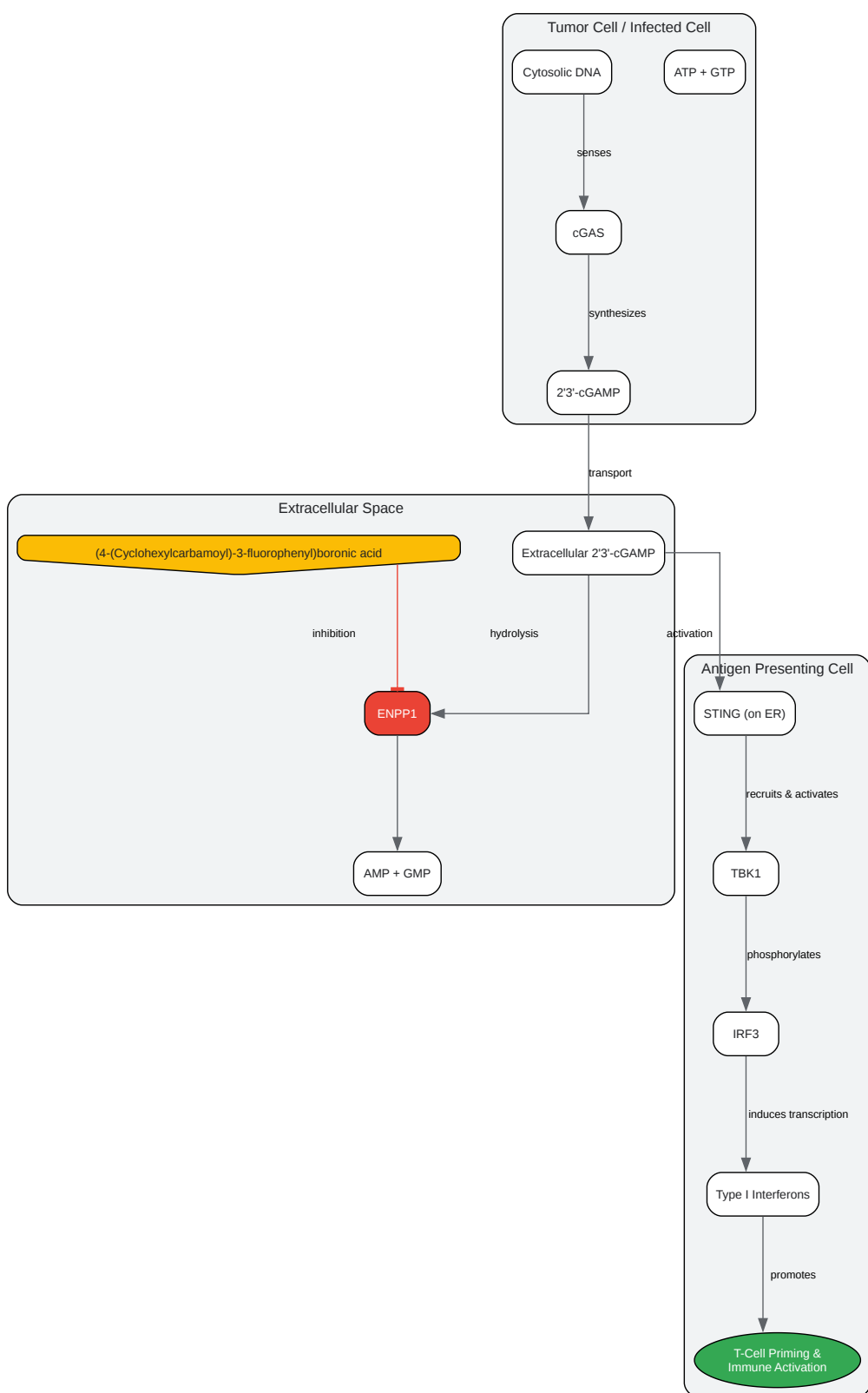
## Quantitative Data

The inhibitory potency of **(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid** against ENPP1 would be determined through enzymatic assays. While specific data for this exact compound is not publicly available, related compounds from patent literature demonstrate potent inhibition. The table below is a template for how such data would be presented.

Compound	Target	Assay Type	IC <sub>50</sub> (nM)	Reference
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid	ENPP1	Enzymatic Assay	Data not publicly available	-
Related Analogues	ENPP1	Enzymatic Assay	Reported in patent literature	e.g., <a href="#">[6]</a> <a href="#">[7]</a>

## Signaling Pathway

The cGAS-STING signaling pathway, which is modulated by ENPP1 inhibitors like **(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid**, is a central mechanism of innate immunity. The following diagram details the key steps in this pathway.



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Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

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